![molecular formula C15H22N2O B6495937 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide CAS No. 946280-92-8](/img/structure/B6495937.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide
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Overview
Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a tetrahydroquinoline ring system and a propanamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide typically involves the following steps:
Formation of 1,2,3,4-Tetrahydroquinoline: This can be achieved through the reduction of quinoline using hydrogenation techniques.
Methylation: The tetrahydroquinoline is then methylated to introduce the 1-methyl group.
Attachment of Ethylamine: Ethylamine is added to the tetrahydroquinoline structure.
Amidation: Finally, the propanamide group is introduced through an amidation reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinone derivatives and other oxidized forms.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Substitution Products: Derivatives with different functional groups attached to the tetrahydroquinoline ring.
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide can be compared with other similar compounds, such as:
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide: Similar structure with an acetamide group instead of propanamide.
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]butanamide: Similar structure with a butanamide group.
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide: Similar structure with a benzamide group.
Uniqueness: this compound is unique due to its specific combination of the tetrahydroquinoline ring and the propanamide group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide is a synthetic compound characterized by a tetrahydroquinoline moiety. This structure is known for its diverse biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₅H₁₉N₃O
- IUPAC Name : this compound
This compound's structure contributes to its potential interactions with various biological targets.
Anti-inflammatory Activity
One of the most notable biological activities of this compound is its role as an inhibitor of the NLRP3 inflammasome , a critical component in inflammatory responses. Studies indicate that this compound can significantly inhibit the secretion of interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests a therapeutic potential for conditions characterized by excessive inflammation such as autoimmune diseases and chronic inflammatory disorders.
Cytotoxic Effects
In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related tetrahydroquinoline derivatives have shown significant cytotoxicity against breast cancer cell lines (MCF-7) while exhibiting lower toxicity on normal cells. This selective action is crucial for developing targeted cancer therapies .
Table 1: Summary of Biological Activities
Activity Type | Target/Effect | Reference |
---|---|---|
Anti-inflammatory | IL-1β secretion inhibition | |
Cytotoxicity | MCF-7 breast cancer cells | |
Selectivity | Low toxicity on normal cells |
Case Study: Inhibition of IL-1β Secretion
A specific study investigated the effects of this compound on IL-1β secretion. The results indicated that treatment with this compound led to a significant reduction in IL-1β levels in vitro without causing cell death. This finding highlights its potential application in treating inflammatory diseases where IL-1β plays a pivotal role.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18)16-9-8-12-6-7-14-13(11-12)5-4-10-17(14)2/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEGLQDFLAWPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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